6-Prenylapigenin

説明

Molecular Structure Analysis

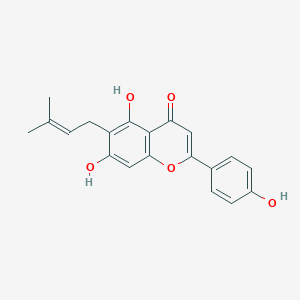

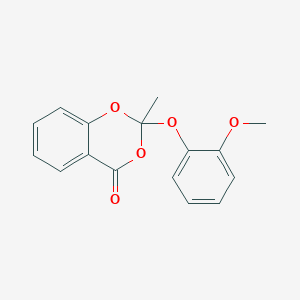

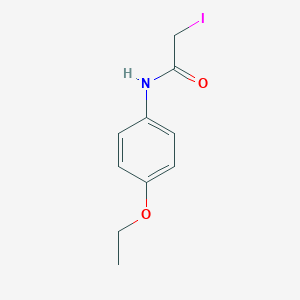

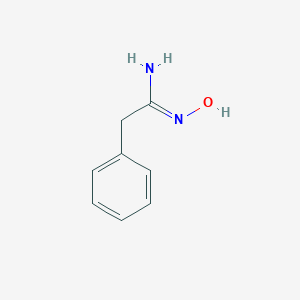

The molecular structure of 6-Prenylapigenin includes a dibenzo-γ-pyrone framework, which is common in flavonoids . It has an average mass of 338.354 Da and a monoisotopic mass of 338.115417 Da .Chemical Reactions Analysis

While specific chemical reactions involving 6-Prenylapigenin are not detailed in the searched resources, flavonoids like 6-Prenylapigenin are known to participate in a variety of biological reactions due to their antioxidant properties .Physical And Chemical Properties Analysis

6-Prenylapigenin has a density of 1.4±0.1 g/cm3, a boiling point of 586.1±50.0 °C at 760 mmHg, and a flash point of 212.8±23.6 °C . It also has certain solubility and optical properties such as an index of refraction of 1.667 .科学的研究の応用

Antioxidant Activity

6-Prenylapigenin belongs to the class of prenylated flavonoids, which have been studied extensively for their potential as antioxidant agents . These compounds combine the flavonoid moiety and the lipophilic prenyl side-chain, enhancing their antioxidant potential .

Anti-cancer Properties

Research has shown that 6-Prenylapigenin can suppress the proliferation of HeLa cells via the MAPK and Akt signaling pathways . This suggests its potential application in cancer treatment.

Anti-inflammatory Activity

Prenylated flavonoids, including 6-Prenylapigenin, have been found to exhibit anti-inflammatory properties . This makes them promising candidates for the development of new anti-inflammatory drugs.

Neuroprotective Effects

Prenylated flavonoids have been reported to have neuroprotective effects . This suggests that 6-Prenylapigenin could potentially be used in the treatment of neurodegenerative diseases.

Anti-diabetic and Anti-obesity Effects

Studies have shown that prenylated flavonoids can have anti-diabetic and anti-obesity effects . This indicates that 6-Prenylapigenin could be explored further for its potential use in managing diabetes and obesity.

Cardioprotective Effects

Prenylated flavonoids have been found to have cardioprotective effects . This suggests that 6-Prenylapigenin could potentially be used in the treatment of cardiovascular diseases.

Anti-osteoclastogenic Activities

Prenylated flavonoids have been reported to have anti-osteoclastogenic activities . This indicates that 6-Prenylapigenin could potentially be used in the treatment of bone-related diseases.

Acetylcholinesterase Inhibition

There is evidence that acetylcholinesterase inhibitors, which include certain prenylated flavonoids, have an anti-inflammatory potential . This suggests that 6-Prenylapigenin could potentially be used in the treatment of diseases related to acetylcholine deficiency, such as Alzheimer’s disease.

作用機序

Target of Action

6-Prenylapigenin is a biologically active flavonoid that exhibits anti-tumor activity and antiangiogenic properties . It exerts cytotoxicity against various cancer cells, including leukemia and solid cancer cells .

Mode of Action

It is known to exert cytotoxicity against cancer cells . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of cancer cells.

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it is likely that it interferes with pathways essential for cell proliferation and survival .

Result of Action

6-Prenylapigenin exerts cytotoxic effects against cancer cells . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Prenylapigenin is not well-understood Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

: Kuete V, et al. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-droxylonchocarpin, 6-prenylapigenin, and 6,8-diprenyleriodictyol. Planta Med. 2011 Dec;77 (18):1984-9. : 6-Prenylapigenin is a biologically active flavonoid with anti-tumor activity and antiangiogenic properties. 6-Prenylapigenin exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Prenylapigenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: 6-Prenylapigenin has demonstrated activity against various targets, including:

- Tyrosinase Inhibition: In vitro studies suggest that 6-Prenylapigenin, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []

- Antioxidant Activity: Research indicates that 6-Prenylapigenin possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []

- Antibacterial Activity: Studies have shown that 6-Prenylapigenin, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of 6-Prenylapigenin?

A2: 6-Prenylapigenin is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of 6-Prenylapigenin influence its activity?

A3: The presence of the prenyl group in 6-Prenylapigenin appears to significantly influence its biological activity:

- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in 6-Prenylapigenin enhances its inhibitory activity on melanin production. []

- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of 6-Prenylapigenin by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of 6-Prenylapigenin?

A4:

- In vitro Toxicity: While 6-Prenylapigenin demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []

- In vivo Toxicity: In silkworm larvae models, 6-Prenylapigenin did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has 6-Prenylapigenin been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving 6-Prenylapigenin. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of 6-Prenylapigenin based on the current research?

A6: Based on the available research, 6-Prenylapigenin shows potential for applications in various fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)